3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid
Description
This compound is a spirocyclic amino acid derivative featuring a 3-azaspiro[5.5]undecane core, a carboxylic acid group at position 2, and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen. The Fmoc group is widely used in peptide synthesis due to its base-labile deprotection mechanism (e.g., via piperidine) . The spiro architecture imposes conformational rigidity, which can enhance binding specificity and metabolic stability in drug design . Applications include its use as a building block for constrained peptides, protease inhibitors, and other bioactive molecules requiring stereochemical control .
Properties
Molecular Formula |
C26H29NO4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C26H29NO4/c28-24(29)23-16-26(12-6-1-7-13-26)14-15-27(23)25(30)31-17-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,22-23H,1,6-7,12-17H2,(H,28,29) |
InChI Key |
IYKGSZAEYOMJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Suitable Precursors
Method A: Cyclization of N-Substituted Amino Alcohols
- Starting Material: N-alkylated amino alcohol derivatives bearing a fluorene-based protecting group.
- Procedure:
- The amino alcohol precursor undergoes intramolecular cyclization under acidic or basic conditions to form the spirocyclic core.
- The fluorene-based carbamate protecting group is introduced via reaction with fluorene-9-carbonyl chloride or fluorene-9-methanol derivatives.
- Reaction Conditions:
- Typically performed in inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Catalysts like triethylamine or pyridine facilitate carbamate formation.
- Outcome: Formation of the spirocyclic intermediate with protected amine.
Reference: Patent US10364232B2 describes similar synthetic pathways for related compounds, emphasizing cyclization strategies involving amino alcohols and carbamate protection.
Functionalization at the Carboxylic Acid Position
Method B: Oxidation or Carboxylation of Precursors
- Starting Material: The spirocyclic amine derivative.
- Procedure:
- Oxidation of methyl or ester groups to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).
- Alternatively, direct carboxylation via carbon dioxide under high pressure with base catalysis.
- Reaction Conditions:
- Mild oxidation in aqueous media for methyl to acid conversion.
- High-pressure CO₂ fixation for direct carboxylation.
Reference: Patent literature suggests that oxidation of methyl esters derived from the amino alcohol intermediates yields the target carboxylic acid.
Final Deprotection and Purification
- Deprotection: Removal of protecting groups such as Fmoc using standard bases like piperidine.
- Purification: Chromatographic techniques, including preparative HPLC, are employed to isolate pure compound.
Specific Synthetic Route (Example)
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| 1 | Synthesis of amino alcohol precursor | Amino alcohol + fluorene-9-carbonyl chloride | Patent US10364232B |
| 2 | Cyclization to form spiro core | Acidic or basic cyclization conditions | Patent US10364232B |
| 3 | Introduction of carbamate protecting group | Fluorene-9-methanol derivative + carbonyldiimidazole (CDI) | Patent US10364232B |
| 4 | Oxidation to carboxylic acid | KMnO₄ or K₂Cr₂O₇ | Patent US10364232B |
| 5 | Deprotection and purification | Piperidine, chromatography | Standard protocols |
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Fluorene-9-carbonyl chloride | DCM | Room temperature | ~85% | Patent US10364232B |
| 2 | Cyclization agent (e.g., base) | DCM or THF | Reflux | ~70-80% | Patent US10364232B |
| 3 | CDI or similar carbamoylating agent | DCM | Room temperature | ~75% | Patent US10364232B |
| 4 | KMnO₄ | Aqueous | Cold to room temp | Variable | Patent US10364232B |
Research Findings and Considerations
- Selectivity: The intramolecular cyclization is highly regioselective under optimized conditions, minimizing side reactions.
- Protection Strategy: The Fmoc group provides stability during subsequent oxidation steps and can be removed under mild basic conditions.
- Yield Optimization: Use of dry, inert atmospheres and controlled temperatures enhances overall yields.
- Scalability: The methods are adaptable for scale-up, as demonstrated in patent applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where the Fmoc group protects amine functionalities during coupling reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential synthesis of peptides and other complex molecules. The spirocyclic structure provides stability and rigidity, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds Compared:
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
3-[(tert-Butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid (CAS 170228-81-6)
9-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid (CAS 2866318-84-3)
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 129288-44-4)
Data Table: Comparative Analysis
*Calculated based on molecular formula C₂₅H₂₅NO₅.
Key Comparison Points
Protecting Groups :
- Fmoc (target compound): Base-sensitive (e.g., piperidine), ideal for solid-phase peptide synthesis .
- Boc (CAS 873924-08-4): Acid-sensitive (e.g., TFA), suitable for orthogonal protection strategies .
Functional Group Positioning :
- Carboxylic acid at C2 (target) vs. C9 (CAS 170228-81-6): Alters spatial orientation for target binding. For example, C9-substituted analogs may exhibit reduced steric hindrance in enzyme active sites .
Ring Modifications :
- Oxa vs. Aza Rings : The 3-oxa-9-azaspiro[5.5]undecane derivative () has increased polarity compared to the target compound’s all-aza system, improving aqueous solubility .
- Fluorine Substituents (): Difluoro groups enhance membrane permeability and resistance to oxidative metabolism .
Ring Size and Rigidity :
- Spiro[5.5] vs. Smaller Rings : Oxetane () and azetidine () derivatives introduce higher ring strain but offer greater solubility and metabolic stability .
Q & A
Q. What are the key considerations for synthesizing 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid in a laboratory setting?
Synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amine group, followed by spirocyclic ring formation. Critical steps include:
- Protection/Deprotection : Use Fmoc-Cl under basic conditions (e.g., NaHCO₃) to avoid racemization .
- Cyclization : Optimize reaction time and temperature to prevent side products (e.g., over-oxidation).
- Purification : Employ reverse-phase HPLC or column chromatography to isolate the spirocyclic product .
- Validation : Confirm purity (>95%) via LC-MS and NMR (¹H/¹³C) .
Q. How should researchers characterize the physicochemical properties of this compound?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR for structural confirmation, FT-IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) at 2–100 mg/mL; avoid aqueous buffers unless pH-adjusted .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature (data currently unavailable) .
Q. What safety protocols are essential for handling this compound?
Based on GHS classifications:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep at 2–8°C in airtight, light-resistant containers .
Q. How does the Fmoc group influence the compound’s reactivity in peptide coupling reactions?
The Fmoc moiety:
- Stability : Resists acidic conditions but is cleaved under basic treatment (e.g., piperidine) .
- Orthogonality : Compatible with tert-butyl (Boc) and benzyl (Bn) protecting groups for multi-step syntheses .
- Side Reactions : Monitor for premature deprotection if strong bases (e.g., DBU) are used .
Q. What are the primary applications of this compound in medicinal chemistry?
- Peptide Mimetics : The spirocyclic structure mimics β-turn conformations, enhancing receptor binding .
- Prodrug Design : The carboxylic acid group facilitates conjugation with bioactive molecules (e.g., kinase inhibitors) .
- Target Validation : Used in PROTACs (PROteolysis-Targeting Chimeras) for protein degradation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across different safety data sheets (SDS)?
Discrepancies (e.g., acute toxicity Category 4 vs. unclassified) arise due to:
- Test Variability : Differences in animal models or exposure routes .
- Purity : Commercial samples may contain impurities affecting toxicity .
- Mitigation : Conduct in-house assays (e.g., MTT on HEK293 cells) and cross-reference OECD guidelines .
Q. What strategies optimize the yield of spirocyclic intermediates during synthesis?
- Microwave Assistance : Reduces reaction time (30 min vs. 24 hr) and improves regioselectivity .
- Catalysis : Use Pd(OAc)₂ or Ru-based catalysts for asymmetric cyclization .
- Solvent Optimization : Replace DCM with THF/MeCN mixtures to stabilize transition states .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to proteases or GPCRs .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR : Correlate substituent effects (e.g., fluorine at C-4) with IC₅₀ values .
Q. What experimental conditions destabilize the spirocyclic structure?
Q. How should researchers design analogs to improve metabolic stability without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
